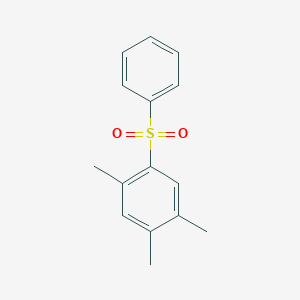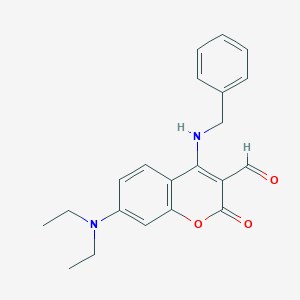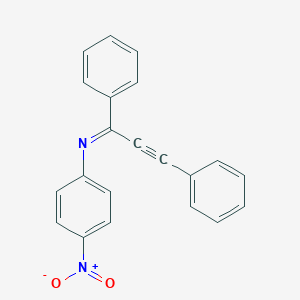![molecular formula C18H25NOS B274392 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes and signaling pathways involved in cell growth, viral replication, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune responses. In viral infections, this compound has been found to inhibit viral entry, replication, and assembly. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and increase neurotrophic factor expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol research. In cancer research, this compound could be further studied for its potential use in combination with other anticancer agents or as a targeted therapy for specific cancer types. In viral infections, this compound could be explored for its potential use in combination with other antiviral agents or as a prophylactic treatment. In neurodegenerative diseases, this compound could be investigated for its potential use in combination with other neuroprotective agents or as a disease-modifying therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound has some limitations, its future directions in research are promising, and it could have significant implications in the fields of medicine and agriculture.
Méthodes De Synthèse
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with 4-(methylthio)benzaldehyde, followed by reduction and deprotection steps. The synthesis process has been optimized to increase the yield and purity of this compound.
Applications De Recherche Scientifique
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has been studied extensively for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In viral infections, this compound has been found to inhibit the replication of hepatitis B and C viruses. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C18H25NOS |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
3-[(4-methylsulfanylphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C18H25NOS/c1-21-16-4-2-13(3-5-16)11-19-17-7-14-6-15(8-17)10-18(20,9-14)12-17/h2-5,14-15,19-20H,6-12H2,1H3 |
Clé InChI |
RPTOKXUCCSHRLQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
SMILES canonique |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)



![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)